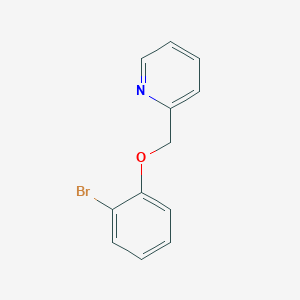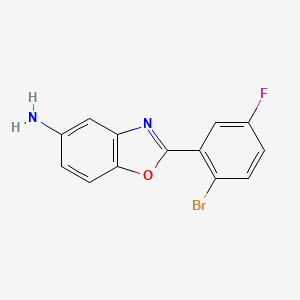
6-Bromo-4,8-dichloroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potent antibacterial, antifungal, and antiproliferative properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves a multistep procedure. One common method starts with the reaction of aniline with ethyl chloroacetate to form the intermediate ethyl 2-chloroaniline. This intermediate is then reacted with malononitrile to form ethyl 2-(2-cyano-3-phenylamino-4,8-dichloroquinolin-6-yl)acetate. The final product is obtained by the hydrolysis of this intermediate with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of 6-bromo-4,8-dichloroquinoline and sodium cyanide in an appropriate solvent, followed by purification to obtain the target product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,8-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.
Common Reagents and Conditions
Substitution Reactions: Sodium cyanide in an appropriate solvent.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide yield the corresponding nitrile derivatives .
Applications De Recherche Scientifique
6-Bromo-4,8-dichloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its antiproliferative effects, making it a potential candidate for cancer research.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its antibacterial and antifungal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The antiproliferative effects are likely due to its interaction with cellular pathways that regulate cell growth and division.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3,4-dichloroquinoline: Another quinoline derivative with similar properties.
6-Bromo-4,8-dichloroquinoline-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-77-2 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
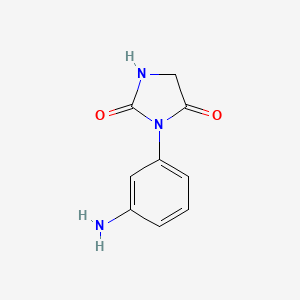

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)


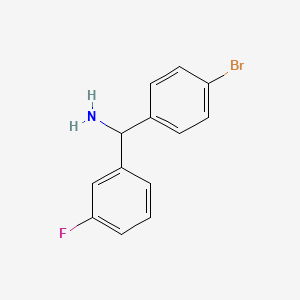
![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)
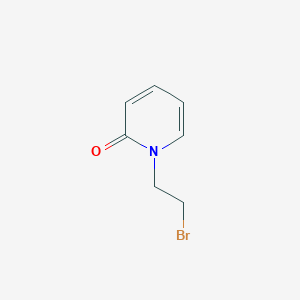
![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)



